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Compound of Interest

Compound Name: Pentafluoroethane

Cat. No.: B1204445 Get Quote

This guide provides a detailed comparison of kinetic models for the thermal decomposition of

pentafluoroethane (C₂HF₅, HFC-125). It is intended for researchers and scientists in fields

such as physical chemistry, combustion, and atmospheric science who are engaged in

modeling complex chemical systems involving fluorinated compounds. The guide summarizes

key experimental data and outlines the primary reaction pathways proposed in various kinetic

models.

Introduction to HFC-125 Decomposition
Pentafluoroethane is a hydrofluorocarbon (HFC) used as a refrigerant and a fire suppression

agent.[1] Understanding its thermal decomposition is crucial for predicting its behavior in high-

temperature environments, such as combustion systems or during atmospheric re-entry, and

for assessing the formation of hazardous byproducts like hydrogen fluoride (HF).[1][2][3] The

decomposition of HFC-125 is complex, involving competing reaction pathways that are highly

dependent on temperature and pressure. The primary initiation steps discussed in kinetic

models are hydrogen fluoride (HF) elimination and carbon-carbon (C-C) bond scission.[4][5]

Primary Decomposition Pathways
Kinetic models for HFC-125 decomposition primarily revolve around two competing initiation

reactions:

HF Elimination: This unimolecular reaction involves the elimination of a hydrogen fluoride

molecule to produce tetrafluoroethylene (C₂F₄). This pathway is generally considered
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dominant at lower temperatures, around 1200 K.[4]

C₂HF₅ → C₂F₄ + HF

C-C Bond Fission: This reaction involves the breaking of the carbon-carbon bond to form

trifluoromethyl (CF₃) and difluoromethyl (CHF₂) radicals. This pathway becomes more

significant at higher temperatures, typically above 1400 K.[4][5]

C₂HF₅ → CF₃ + CHF₂

The relative importance of these two channels is a key point of divergence among different

studies and experimental conditions. Work by Cobos et al. using shock waves at high

temperatures (1400–2000 K) concluded that C-C bond fission is the primary initiation step,

attributing differing conclusions in other studies to unimolecular falloff effects at lower

pressures.[5]

Initiation Steps Secondary Reactions & Products

Pentafluoroethane (C₂HF₅)

Tetrafluoroethylene + HF
(C₂F₄ + HF)

HF Elimination
(Lower Temp)

Trifluoromethyl + Difluoromethyl
(CF₃ + CHF₂)

C-C Bond Fission
(Higher Temp)

Final Products
(e.g., CF₄, CHF₃, C₂F₂, HF)

Difluorocarbene (CF₂)

Radical Decomposition

Trifluoromethane (CHF₃)
(Stable Intermediate)

Bimolecular Reactions Slower Release
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Primary decomposition pathways of pentafluoroethane (HFC-125).

Data Presentation: Comparison of Kinetic Models
The table below summarizes the key characteristics and findings from different kinetic modeling

and experimental studies.
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Study /

Model

Temperature

Range (K)

Pressure /

Conditions

Primary

Initiation

Pathway

Major

Products

Observed

Key Findings

Tschuikow-

Roux et al.

(as cited

in[4])

1180–1470 3500 torr

HF

Elimination

(dominant at

~1200 K), C-

C Scission (at

~1400 K)

C₂F₄

Confirmed

that HF

elimination is

the main

process at

lower

temperatures,

with C-C

bond rupture

becoming

feasible as

temperature

increases.[4]

Cobos,

Sölter, et al.

[5]

1400–2000

(2–10) × 10⁻⁵

mol cm⁻³

(Shock Tube)

C-C Bond

Fission

CF₂

(monitored),

CF₃H

(transient)

Argues that

C-C bond

fission is the

true primary

step, and HF

elimination

dominance at

lower

pressures is

due to falloff

effects.[5]

Study on

HFC-125 as

Fire

Extinguishing

Agent[6]

873–1123

(600–850 °C)

Pyrolysis

Reactor

Not explicitly

modeled, but

multiple

pathways

proposed

HF, C₂F₂,

CF₄, CHF₃,

C₂F₄

Pyrolysis

occurs above

973 K (700

°C). Product

concentration

s vary with

temperature

and
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residence

time.[6]

Wang,

Kuang, et al.

[7]

N/A

(Interaction

with n-

heptane

flame)

1 m³ confined

space

Thermal

decompositio

n in flame

HF,

CF₃CH=CF₂,

CF₃CH₂CF₃

HF

production is

proportional

to the fire

size and the

duration of

interaction

with the

flame.[7]

Experimental Data Summary
This table presents a summary of experimental results from studies on HFC-125 decomposition

under various conditions.

Parameter
Tschuikow-Roux et

al. (Pyrolysis)

Cobos, Sölter, et al.

(Shock Tube)

Fire Suppression

Studies

Temperature 1180–1470 K[4] 1400–2000 K[5]

Flame temperatures

(e.g., n-heptane fire)

[2]

Primary Product(s) C₂F₄ (at ~1200 K)[4]

CF₂ (yields close to

two per C₂HF₅

molecule)[5]

Hydrogen Fluoride

(HF)[1][2]

Secondary/Minor

Products

Radicals from C-C

scission (at ~1400 K)

[4]

CF₃H (stable transient

species)[5]

CF₃CH=CF₂,

CF₃CH₂CF₃[2]

Observed Kinetics

Rate of HF elimination

vs. C-C scission is

temperature-

dependent.[4]

Retardation of CF₂

formation at higher

initial concentrations

due to secondary

reactions.[5]

HF production

increases with fire

size and interaction

time.[7][8]
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Experimental Protocols
Shock Tube Pyrolysis
The high-temperature decomposition kinetics of HFC-125 have been extensively studied using

shock tubes.[5][9]

Apparatus: A shock tube is used to generate high temperatures and pressures for a very

short duration. The apparatus consists of a high-pressure driver section and a low-pressure

experimental section, separated by a diaphragm.

Procedure:

A mixture of HFC-125 highly diluted in an inert bath gas (e.g., Argon) is introduced into the

experimental section.[5]

The diaphragm is ruptured, causing a shock wave to propagate through the reactant gas

mixture, rapidly heating and compressing it.

The chemical reactions are initiated behind the reflected shock wave.

The formation of key species, such as CF₂ radicals, is monitored over time using sensitive

diagnostic techniques like laser absorption spectroscopy.[5]

By varying the initial reactant concentrations and observing the species formation profiles,

rate constants for the primary and secondary reactions can be determined.[5]

Flow Reactor Pyrolysis
Flow reactors are used to study thermal decomposition at lower temperatures and longer

residence times compared to shock tubes.[6]

Apparatus: A typical setup consists of a tubular reactor (often made of quartz or other inert

material) housed within a furnace to maintain a constant temperature. A carrier gas (e.g.,

Nitrogen) is used to transport the reactant through the heated zone.

Procedure:

A controlled flow of HFC-125, often diluted in a carrier gas, is passed through the reactor.
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The temperature of the furnace is set to the desired pyrolysis temperature (e.g., 600–850

°C).[6]

The gas mixture exiting the reactor is rapidly cooled to quench the reactions.

The product mixture is then analyzed to identify and quantify the decomposition products.

Analytical techniques typically include Gas Chromatography (GC), Mass Spectrometry

(GC-MS), and Ion Chromatography (IC) for detecting species like HF.[6]

Fire Extinguishment and Decomposition
These experiments are designed to simulate the use of HFC-125 as a fire suppressant and

measure the resulting decomposition products.[2][7]

Apparatus: A test enclosure or chamber of a specific volume (e.g., 1 m³) is used.[2][7] A fuel

source, such as an n-heptane pool fire, is placed inside.

Procedure:

A fire of a specific size is initiated within the chamber.

HFC-125 is discharged into the enclosure over a controlled time period (e.g., 10 seconds)

to achieve a target concentration.[1]

During and after extinguishment, the gas atmosphere within the chamber is sampled.

The samples are analyzed to quantify the concentration of decomposition products, with a

primary focus on HF.

Techniques like Fourier Transform Infrared (FTIR) spectroscopy or ion chromatography

are employed for quantitative analysis.[1][2]

Experiments are repeated for different fire sizes and agent discharge times to understand

how these variables affect byproduct formation.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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